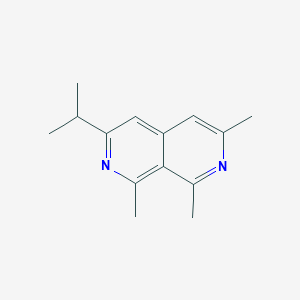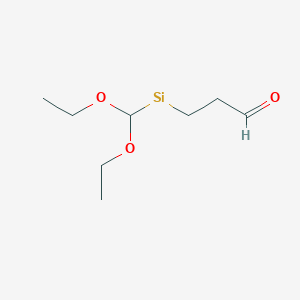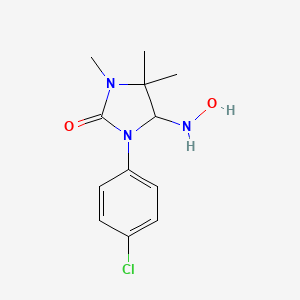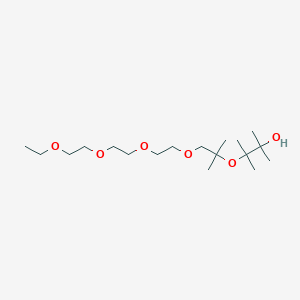
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL is a chemical compound with the molecular formula C18H38O7 It is known for its unique structure, which includes multiple ether linkages and a terminal hydroxyl group
Preparation Methods
The synthesis of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as polyether compounds and methylating agents.
Ether Formation: The formation of ether linkages is achieved through nucleophilic substitution reactions, where hydroxyl groups are replaced by alkoxy groups.
Methylation: Methylation of the intermediate compounds is carried out using methylating agents like methyl iodide under basic conditions.
Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product .
Chemical Reactions Analysis
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or alkanes using reducing agents such as lithium aluminum hydride.
Substitution: The ether linkages can undergo nucleophilic substitution reactions, where alkoxy groups are replaced by other nucleophiles under appropriate conditions.
Common reagents and conditions used in these reactions include strong acids or bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and polymers.
Biology: The compound’s unique structure makes it a candidate for studying interactions with biological macromolecules.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL involves its interaction with molecular targets through hydrogen bonding and hydrophobic interactions. The ether linkages and terminal hydroxyl group play a crucial role in these interactions, influencing the compound’s reactivity and stability. The pathways involved depend on the specific application and the molecular targets being studied .
Comparison with Similar Compounds
Similar compounds to 14,14,16,16,17-Pentamethyl-3,6,9,12,15-pentaoxaoctadecan-17-OL include:
3,6,9,12,15-Pentaoxaoctadecane-1,17-diol: Lacks the methyl groups, resulting in different chemical properties.
2,5,8,11,14-Pentamethyl-16-oxo-3,6,9,12,15-pentaoxaheptadec-1-yl acetate: Contains an acetate group, altering its reactivity and applications.
4,4,8,10,14-Pentamethyl-17-(4,5,6-trihydroxy-6-methylheptan-2-yl)-2,5,6,7,9,15-hexahydro-1H-cyclopenta[a]phenanthrene-3,16-dione: A more complex structure with additional functional groups.
The uniqueness of this compound lies in its specific arrangement of ether linkages and methyl groups, which confer distinct chemical and physical properties.
Properties
CAS No. |
90062-52-5 |
|---|---|
Molecular Formula |
C18H38O6 |
Molecular Weight |
350.5 g/mol |
IUPAC Name |
3-[1-[2-[2-(2-ethoxyethoxy)ethoxy]ethoxy]-2-methylpropan-2-yl]oxy-2,3-dimethylbutan-2-ol |
InChI |
InChI=1S/C18H38O6/c1-8-20-9-10-21-11-12-22-13-14-23-15-16(2,3)24-18(6,7)17(4,5)19/h19H,8-15H2,1-7H3 |
InChI Key |
UNQCOOXECKUWTO-UHFFFAOYSA-N |
Canonical SMILES |
CCOCCOCCOCCOCC(C)(C)OC(C)(C)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


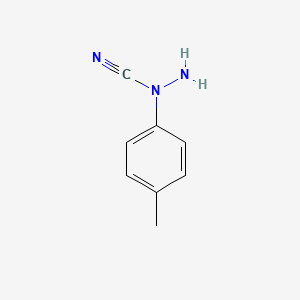
![N-(Acetyloxy)-N-[(cyclohex-1-en-1-yl)methyl]pent-4-enamide](/img/structure/B14386773.png)
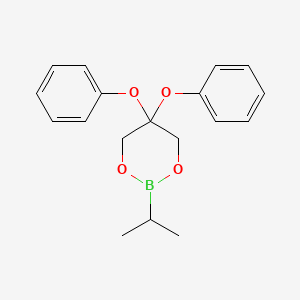
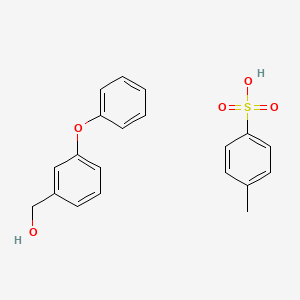
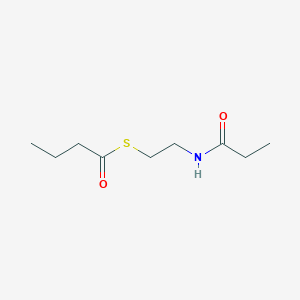
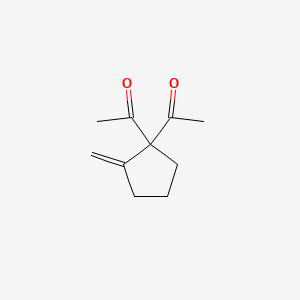
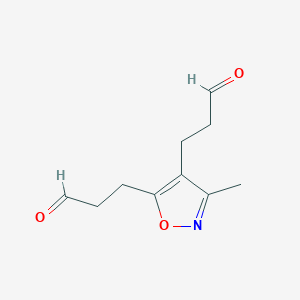
![2,4-Diphenylbenzo[h]quinoline-10-sulfonic acid](/img/structure/B14386810.png)
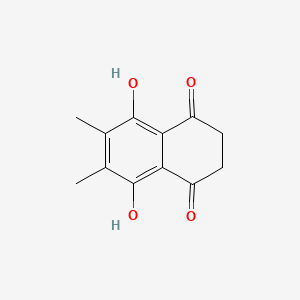
![6-(4-Methylphenyl)thieno[2,3-e][1,2,4]triazine-3(2H)-thione](/img/structure/B14386819.png)
